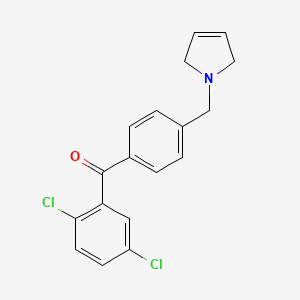

3,4-二甲基-3'-(4-甲基哌嗪甲基)苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Pharmacology

The synthesis of novel benzophenone derivatives, including those with triazole rings, has been explored to create compounds with sedative and muscle relaxing properties. These compounds have been synthesized from substituted aminodiphenylmethanes or by hydrolysis and subsequent methylation of triazolobenzodiazepines. The pharmacological evaluation of these derivatives showed that they possess potent activity against convulsions and lethality induced by certain chemicals in mice, with some derivatives approaching or exceeding the potency of diazepam .

Reaction Mechanisms and Structural Characterization

Photolysis of benzophenone derivatives in various solvents has been studied using time-resolved resonance Raman spectroscopy and density functional theory calculations. The photoinduced reactions lead to the formation of triplet states and radical species, which undergo further reactions such as hydrogen abstraction and cross-coupling to form long-lived light-absorbing transient species. These reactions vary depending on the solvent and pH conditions, with novel photoredox reactions being observed under certain conditions .

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl Benzophenone (4DMBP), a nonlinear optical active crystal, has been analyzed using FT-Raman and IR spectra, along with density functional theory (DFT) methods. The vibrational spectra were assigned using normal coordinate analysis, and the molecule's nonlinear optical activity was confirmed by the calculated hyperpolarizability value. The study also included calculations of HOMO-LUMO energy, Mulliken, and natural charges, as well as natural bond orbital analysis to confirm intramolecular charge transfer interactions .

Chemical Reactions Analysis

The structural, wave functional, and electronic properties of a benzophenone derivative with dichlorophenyl and iminomethyl groups have been investigated. The study utilized DFT to examine optimized geometrical properties, localized orbital locators, electron localization functions, and reduced density gradient in aqueous phase. The band gap energies were calculated considering solvation effects, and reactive sites were identified through MEP analysis. Excited state energies were calculated in different solvent atmospheres, and intramolecular and intermolecular interactions were studied to explain charge transfer within the molecules .

Physical and Chemical Properties Analysis

A new analytical method has been developed for the determination of benzophenone-3 and its main metabolites in human serum. The method involves dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. This study provides insights into the physical and chemical properties of benzophenone derivatives, including their behavior in biological systems and their detection in human serum after topical application of sunscreen products .

Synthesis Technique Study

The synthesis of 3,3',4,4'-benzophenone tetracarboxylic acid has been investigated through liquid phase air oxidation of 1,1-bis(3,4-dimethylphenyl)ethane in a titanium reactor. The study focused on optimizing reaction conditions such as pressure, temperature, and catalyst proportions using a Co-Mn-Br catalyst system. The optimized conditions led to a high yield of over 90%, demonstrating the efficiency of the synthesis technique .

科学研究应用

光化学应用

光环加成反应:包括3,4-二甲基-3'-(4-甲基哌嗪甲基)苯甲酮在内的苯甲酮衍生物用于光化学环加成反应。例如,Nitta 等人(1980 年)研究了苯甲酮与不同衍生物的辐照,生成缩氧环乙烷和重排产物,突出了它们在光化学合成中的潜力 (Nitta, Kuroki, & Sugiyama, 1980)。

聚合光引发:苯甲酮衍生物在自由基聚合的光引发中也很重要。Wang 等人(2010 年)合成并表征了苯甲酮-1,3-二氧杂环己烷,作为多种单体的聚合引发剂 (Wang, Ma, Yin, Nie, & Yu, 2010)。

农业应用

- 植物生长抑制:Yamada 等人(1979 年)对苯甲酮衍生物的研究表明,它们具有抑制植物生长和诱导植物萎黄的能力,表明在农业和杂草控制中具有应用前景 (Yamada, Kurozumi, Futatsuya, Ito, Ishida, & Munakata, 1979)。

化学合成和反应

- 迈克尔反应和合成:苯甲酮衍生物用于化学合成,例如迈克尔反应。Terzidis 等人(2008 年)报道了色酮与乙酰丙二酸二甲酯反应,生成官能化的苯甲酮 (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008)。

催化应用

- 氧化反应催化:Martins 等人(2016 年)描述了使用源自苯甲酮席夫碱的二甲基锡(IV)化合物作为贝耶-维利格氧化催化剂,展示了苯甲酮衍生物的催化潜力 (Martins, Hazra, Silva, & Pombeiro, 2016)。

属性

IUPAC Name |

(3,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-20(13-17(16)2)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNGESCXCUOLNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643431 |

Source

|

| Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-80-2 |

Source

|

| Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)